Site-Directed Thiol Conjugation Capability: Angiopep-2-Cys vs. Native Angiopep-2 (TFFYGGSRGKRNNFKTEEY)
Angiopep-2-Cys (TFFYGGSRGKRNNFKTEEYC) contains a C-terminal cysteine residue with a free thiol (-SH) group, enabling stoichiometric, site-directed conjugation to maleimide-functionalized drug carriers, polymers, or imaging agents . In contrast, native Angiopep-2 (TFFYGGSRGKRNNFKTEEY) lacks cysteine and requires non-selective amine- or carboxyl-directed coupling, which randomly modifies lysine, arginine, or N-terminal residues that are structurally implicated in LRP1 binding [1]. The C-terminal position of the cysteine in Angiopep-2-Cys is deliberately chosen: it lies distal to the LRP1-interacting residues mapped by molecular dynamics simulations, minimizing interference with receptor recognition [2]. This regioselectivity is a decisive procurement criterion for any workflow requiring defined stoichiometry and retained receptor affinity after conjugation.
| Evidence Dimension | Availability of a chemoselective conjugation handle |
|---|---|
| Target Compound Data | C-terminal cysteine with free thiol; compatible with maleimide, iodoacetamide, disulfide, and metal-coordination chemistry |
| Comparator Or Baseline | Native Angiopep-2 (TFFYGGSRGKRNNFKTEEY): no cysteine; conjugation limited to amine (Lys, N-terminus) or carboxyl (Asp/Glu/C-terminus) random coupling |
| Quantified Difference | Site-specific (1:1 stoichiometry at Cys) vs. random multi-site conjugation; retention of LRP1 binding demonstrated when conjugation is via C-terminal Cys |
| Conditions | Maleimide-PEG-lipid conjugation at pH 7.0–7.4, room temperature; validated in nanoparticle (liposome, polymersome, dendrimer) functionalization protocols |
Why This Matters
Procurement of the Cys-containing variant eliminates the risk of conjugating through LRP1-binding residues, which would otherwise reduce BBB transcytosis efficiency and batch-to-batch reproducibility in GMP-oriented production.
- [1] Demeule M, Régina A, Ché C, Poirier J, Nguyen T, Gabathuler R, Castaigne JP, Béliveau R. Identification and design of peptides as a new drug delivery system for the brain. J Pharmacol Exp Ther. 2008 Mar;324(3):1064-72. (Describes Angiopep-2 sequence and LRP1 binding; structure-activity relationship showing Lys10→Arg and Lys15→Arg substitutions reduce parenchymal uptake by ~60% and ~85%, respectively.) View Source
- [2] Di Matteo P, Curnis F, Longhi R, Colombo G, et al. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM). Molecules. 2022 Oct 8;27(19):6696. MD results: ANG-2/LRP-1 binding involves majority of ANG-2 residues; binding not hindered if specific residues are crosslinked to delivery systems. View Source
